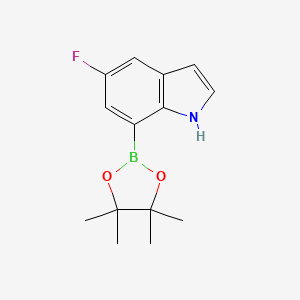
5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and pharmaceutical research.
Summary:
5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a promising compound for drug development due to its potential pharmacological activities. Researchers investigate its interactions with biological targets, aiming to design novel drugs with improved efficacy and reduced side effects.
Methods and Experimental Procedures:
Researchers synthesize derivatives of this compound using organic synthesis techniques. They modify the indole ring and the boron-containing moiety to optimize drug-like properties. In vitro assays assess binding affinity, selectivity, and cellular effects. Computational modeling helps predict binding modes and interactions.
Results and Outcomes:
Studies reveal that certain derivatives exhibit potent activity against specific disease targets, such as kinases, receptors, or enzymes. Quantitative data include IC₅₀ values (concentration required for 50% inhibition) and selectivity indices. These findings guide further optimization and preclinical studies .
Boron-Containing Materials
Field:
Materials science and nanotechnology.
Summary:
The boron atom in the compound provides unique properties for material applications. Researchers explore its use in functional materials, such as sensors, catalysts, and semiconductors.
Methods and Experimental Procedures:
Scientists synthesize boron-containing polymers, nanoparticles, or thin films. They characterize their structure, stability, and electronic properties. Techniques include X-ray crystallography, spectroscopy, and electron microscopy.
Results and Outcomes:
Boron-based materials exhibit enhanced properties, such as high thermal stability, luminescence, or catalytic activity. These findings contribute to the development of advanced materials for various applications .
Organic Synthesis
Field:
Chemical synthesis and methodology.
Summary:
Researchers use this compound as a versatile building block in organic synthesis. Its boron-containing group allows for diverse functionalization.
Methods and Experimental Procedures:
Chemists employ cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach other functional groups to the indole scaffold. They optimize reaction conditions and yield.
Results and Outcomes:
The compound serves as a valuable intermediate for synthesizing complex molecules, natural products, and pharmaceuticals. Its versatility facilitates efficient and selective transformations .
Fluorescent Probes
Field:
Biochemistry and cell biology.
Summary:
Scientists utilize derivatives of this compound as fluorescent probes to visualize cellular processes. The fluorine atom enhances their optical properties.
Methods and Experimental Procedures:
Researchers label specific cellular components with fluorescent derivatives. They use microscopy techniques to observe localization, dynamics, and interactions.
Results and Outcomes:
Fluorescent probes based on this compound allow real-time imaging of cellular events, such as protein trafficking, receptor activation, or enzyme activity. Quantitative data include emission wavelengths and photostability .
Propiedades
IUPAC Name |
5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAMGGHZYOROQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
2409500-77-0 |
Source


|
| Record name | 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)
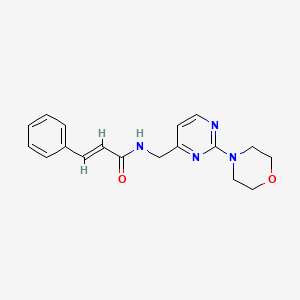
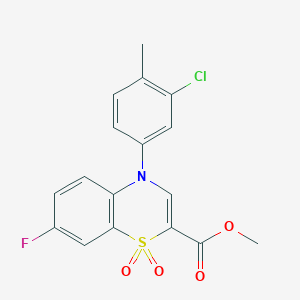
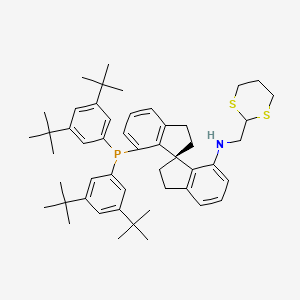
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)
![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)
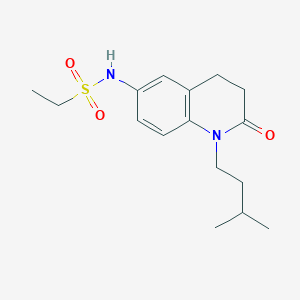
![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)
![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)
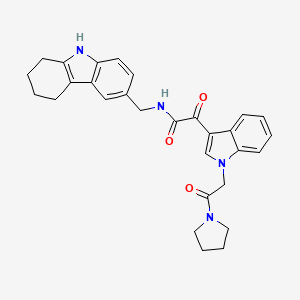
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)
![1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2812909.png)
![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)